4-Amino-N-{4-[(4-aminophenyl)carbamoyl]phenyl}benzamide
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Overview
Description
4-Amino-N-{4-[(4-aminophenyl)carbamoyl]phenyl}benzamide is a complex organic compound with the molecular formula C19H17N3O2. This compound is known for its unique structure, which includes multiple aromatic rings and amide groups. It has significant applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-{4-[(4-aminophenyl)carbamoyl]phenyl}benzamide typically involves the reaction of 4-aminobenzoic acid with 4-aminobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent oxidation. The product is then purified through recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-{4-[(4-aminophenyl)carbamoyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-Amino-N-{4-[(4-aminophenyl)carbamoyl]phenyl}benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 4-Amino-N-{4-[(4-aminophenyl)carbamoyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of critical biochemical pathways, particularly in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Aminobenzamide
- 4-Aminoacetanilide
- 4-Aminobiphenyl
Uniqueness
4-Amino-N-{4-[(4-aminophenyl)carbamoyl]phenyl}benzamide is unique due to its dual amide groups and extended aromatic system, which confer distinct chemical properties and biological activities compared to similar compounds. Its ability to inhibit specific enzymes makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
39701-26-3 |
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Molecular Formula |
C20H18N4O2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-amino-N-[4-[(4-aminophenyl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C20H18N4O2/c21-15-5-1-13(2-6-15)19(25)23-17-9-3-14(4-10-17)20(26)24-18-11-7-16(22)8-12-18/h1-12H,21-22H2,(H,23,25)(H,24,26) |
InChI Key |
DFOIBCCVULAODF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N)N |
Origin of Product |
United States |
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